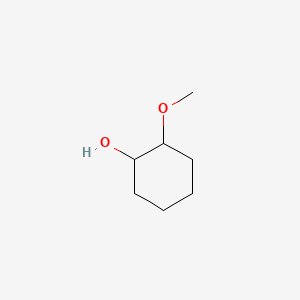![molecular formula C5H13ClN2O2S B6278806 N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride CAS No. 2688115-27-5](/img/no-structure.png)
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride (NACMMSH) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. It is a cyclic amide with a methanesulfonamide group, and it has a molecular weight of 167.64 g/mol. NACMMSH has a variety of biochemical and physiological effects, and it has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic chemistry, and it has been used to synthesize a variety of other compounds. It has also been used to study the effects of amides on enzyme activity. In addition, this compound has been used to study the effects of cyclic amides on the activity of enzymes involved in drug metabolism.
Wirkmechanismus
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride acts as an inhibitor of enzymes involved in drug metabolism. Specifically, it inhibits the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs. Inhibition of these enzymes can lead to increased levels of drugs in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. This can lead to changes in mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, this compound can be used to study the effects of amides on enzyme activity, and it can be used to study the effects of cyclic amides on drug metabolism. However, this compound also has some limitations. It is not very soluble in organic solvents, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride. It could be used to study the effects of cyclic amides on other enzymes, such as those involved in the synthesis of hormones. In addition, it could be used to study the effects of amides on other physiological processes, such as the regulation of blood pressure and heart rate. Finally, this compound could be used to design new drugs or drug combinations that could be used to treat a variety of diseases.
Synthesemethoden
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride can be synthesized using a two-step process. First, 1-aminocyclopropylmethanesulfonamide is synthesized by reacting 2-chloropropionic acid with methanesulfonamide. This reaction is performed in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the conversion of the 1-aminocyclopropylmethanesulfonamide to this compound by reacting it with hydrochloric acid. This reaction is performed at room temperature and can be completed in a few hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves the reaction of 1-aminocyclopropane-1-carboxylic acid with methanesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1-aminocyclopropane-1-carboxylic acid", "Methanesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1-aminocyclopropane-1-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide.", "2. The resulting product is then reduced with sodium borohydride to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride.", "3. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of N-[(1-aminocyclopropyl)methyl]methanesulfonamide." ] } | |
CAS-Nummer |
2688115-27-5 |
Molekularformel |
C5H13ClN2O2S |
Molekulargewicht |
200.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



